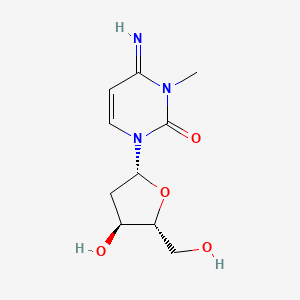

3-Methyl-deoxycytidine

Description

Properties

Molecular Formula |

C10H15N3O4 |

|---|---|

Molecular Weight |

241.24 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O4/c1-12-8(11)2-3-13(10(12)16)9-4-6(15)7(5-14)17-9/h2-3,6-7,9,11,14-15H,4-5H2,1H3/t6-,7+,9+/m0/s1 |

InChI Key |

PVWYCAIUGPUPJW-LKEWCRSYSA-N |

Isomeric SMILES |

CN1C(=N)C=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

CN1C(=N)C=CN(C1=O)C2CC(C(O2)CO)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl Deoxycytidine and Modified Oligonucleotides

Chemical Synthesis Approaches for 3-Methyl-deoxycytidine Building Blocks

The synthesis of the 3-methyl-deoxycytidine phosphoramidite (B1245037) building block, essential for automated DNA synthesis, begins with the parent nucleoside, 2'-deoxycytidine. The process is analogous to the preparation of the corresponding ribonucleoside, N3-methylcytidine (m3C). nsf.gov A general, multi-step chemical synthesis approach is employed, involving methylation followed by the strategic installation of protecting groups.

A typical synthetic pathway can be outlined as follows:

N3-Methylation : The synthesis starts with the direct methylation of the N3 position of the pyrimidine (B1678525) ring of a deoxycytidine precursor. This is often achieved using a methylating agent like iodomethane (B122720) (MeI). nsf.gov

5'-Hydroxyl Protection : To ensure selective reactions during subsequent steps, the 5'-hydroxyl group of the deoxyribose sugar is protected. A common protecting group for this purpose is the acid-labile 4,4'-dimethoxytrityl (DMT) group. nsf.gov This group is crucial as it is removed at the beginning of each cycle in solid-phase synthesis to allow for chain elongation.

N4-Amino Protection : The exocyclic amino group (N4) of the cytosine base is nucleophilic and must be protected to prevent side reactions during oligonucleotide synthesis. A benzoyl (Bz) group is frequently used for this purpose. nsf.gov

Phosphitylation : The final step is the phosphitylation of the 3'-hydroxyl group of the protected nucleoside. This reaction introduces the reactive phosphoramidite moiety, typically using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The resulting N3-methyl-2'-deoxycytidine phosphoramidite is the final building block ready for use in automated solid-phase DNA synthesizers. nsf.govnih.gov

Each step requires careful purification, often involving column chromatography, to isolate the desired product with high purity before proceeding to the next reaction. nsf.gov

Site-Specific Incorporation of 3-Methyl-deoxycytidine into Oligonucleotides via Phosphoramidite Chemistry

The site-specific incorporation of m3dC into a growing DNA chain is achieved using the automated solid-phase phosphoramidite method. ontosight.ainih.gov This cyclic process allows for the sequential addition of nucleotide building blocks to an oligonucleotide chain growing on a solid support, typically controlled-pore glass (CPG). royalsocietypublishing.orgnih.gov

The synthesis cycle for incorporating a 3-methyl-deoxycytidine phosphoramidite is as follows:

Detritylation : The cycle begins with the removal of the 5'-DMT protecting group from the support-bound nucleoside using a mild acid, such as trichloroacetic acid (TCA) in dichloromethane. This exposes the free 5'-hydroxyl group for the subsequent coupling reaction. ontosight.ai

Coupling : The activated 3-methyl-deoxycytidine phosphoramidite, along with an activator like 1H-tetrazole, is delivered to the solid support. The free 5'-hydroxyl group attacks the phosphorus of the phosphoramidite, forming an unstable phosphite (B83602) triester linkage. ontosight.aioup.com

Capping : To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using reagents like acetic anhydride (B1165640) and N-methylimidazole. ontosight.ai

Oxidation : The unstable phosphite triester bond is converted to a stable phosphate (B84403) triester by oxidation, typically using an iodine solution in the presence of water and pyridine. ontosight.ai

This four-step cycle is repeated for each nucleotide in the desired sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Optimization of Solid-Phase Synthesis Conditions

The efficiency of incorporating modified nucleosides like 3-methyl-deoxycytidine can be lower than that of standard nucleosides, necessitating the optimization of synthesis conditions. Key parameters that are often adjusted include the coupling time and deprotection strategy.

For instance, the coupling time for the modified phosphoramidite can be extended to ensure the reaction goes to completion. In some protocols for synthesizing modified oligonucleotides, the standard coupling time is significantly increased, for example, to 5 minutes, to maximize the coupling yield, which ideally should be above 97-98%. acs.org

The final deprotection step, which removes protecting groups from the nucleobases and the phosphate backbone, is also critical. Harsh conditions can damage the modified base. Standard deprotection using concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures (e.g., 80 °C) can lead to unwanted side reactions. nsf.govnih.gov Therefore, milder conditions are often required.

Characterization and Minimization of Byproduct Formation during Synthesis

The chemical instability of the N3-methylated cytidine (B196190) moiety, particularly under alkaline conditions, presents a significant challenge during oligonucleotide synthesis, leading to the formation of byproducts.

A major byproduct observed during the synthesis of m3dC-containing oligonucleotides is 3-methyluracil (B189468) (m3U). nsf.gov This byproduct arises from the deamination of the 3-methyl-deoxycytidine residue, a reaction catalyzed by the harsh, high-temperature alkaline conditions used in standard deprotection protocols (e.g., concentrated ammonium hydroxide at 80°C for 3 hours). nsf.govnih.gov The resulting m3U has a molecular weight that is only 1 Dalton greater than m3dC, making its detection challenging, especially within a large oligonucleotide. nsf.gov

To minimize the formation of this deamination byproduct, modified deprotection conditions have been developed. Research has shown that using concentrated aqueous ammonium hydroxide at a lower temperature for a longer duration (e.g., 25 °C for 16 hours) can effectively suppress the formation of 3-methyluracil, yielding the desired 3-methyl-deoxycytidine-containing oligonucleotide as the sole major product. nsf.govnih.gov

| Deprotection Condition | Primary Product | Major Byproduct | Reference |

|---|---|---|---|

| Concentrated NH4OH, 80 °C, 3 h | 3-Methyl-deoxycytidine Oligonucleotide | 3-Methyluracil Oligonucleotide | nsf.gov, nih.gov |

| Concentrated NH4OH, 25 °C, 16 h | 3-Methyl-deoxycytidine Oligonucleotide | Minimized/Not Observed | nsf.gov, nih.gov |

Generation of Related Adducts and Derivatives for Research Applications

To study the biological consequences of DNA modifications, researchers often synthesize related adducts and derivatives. These compounds can serve as standards for analytical detection or as substrates in biochemical assays.

Synthesis of Etheno-Adducts of Methylated Deoxycytidine (e.g., 3,N4-Etheno-5-methyl-2'-deoxycytidine)

Inflammation and oxidative stress can lead to lipid peroxidation, generating reactive electrophiles like chloroacetaldehyde (B151913) that can react with DNA bases to form exocyclic etheno adducts. The 5-methyl-2'-deoxycytidine (B118692) (5mdC) residue is particularly susceptible to this type of damage because the electron-donating methyl group enhances the nucleophilicity of the N3 position.

Biological Formation and Consequences of 3 Methyl Deoxycytidine in Nucleic Acids

Mechanistic Pathways of 3-Methyl-deoxycytidine Formation in DNA

The formation of 3-Methyl-deoxycytidine in the genome is not a programmed biological event but rather the result of aberrant enzymatic activity or exposure to chemical agents.

Role of DNA Methyltransferases (DNMTs) as Off-Target Catalysts

DNA methyltransferases (DNMTs) are enzymes responsible for establishing and maintaining patterns of 5-methylcytosine (B146107) (5mC), a key epigenetic modification that regulates gene expression. nih.govmdpi.com The catalytic mechanism involves the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the C5 position of cytosine. nih.gov However, under certain conditions, these enzymes can exhibit off-target activity. Recent studies suggest that DNMTs themselves have the potential to introduce DNA alkylation damage in the form of 3-methylcytosine (B1195936). biorxiv.orgresearchgate.net This aberrant reaction is thought to occur when the target cytosine base flips and binds to the enzyme's active site in an inverted orientation, leading to the methylation of the N3 position instead of the C5 position. biorxiv.org This off-target effect represents a threat to genomic stability, and the resulting 3-meC lesion is potentially toxic. biorxiv.orgresearchgate.net While the primary function of DNMTs is crucial for normal development, their capacity for off-target methylation highlights an intrinsic risk associated with their catalytic activity. biorxiv.org

Formation by Alkylating Agents

A more prominent pathway for 3-meC formation is through the action of alkylating agents. oup.com These are reactive chemicals that can be found in the environment or used in chemotherapy and can transfer alkyl groups to DNA bases. oup.comoup.com SN2 alkylating agents, in particular, are known to generate lesions like 3-methylcytosine, which predominantly occurs in single-stranded DNA that is transiently exposed during replication, transcription, and repair processes. oup.com Carcinogenic alkylating agents, such as those produced from the metabolic activation of nitrosoureas or compounds like methyl methanesulfonate (B1217627) (MMS), readily methylate the N3 position of cytosine. oup.comresearchgate.net This chemical modification alters the structure of the DNA base, leading to profound biological consequences. researchgate.net

Table 1: Research Findings on the Formation of 3-Methyl-deoxycytidine (3-meC)

| Formation Pathway | Mechanism | Key Factors | Reference |

|---|---|---|---|

| DNMT Off-Target Catalysis | Aberrant enzymatic reaction where the methyl group from SAM is transferred to the N3 position of cytosine instead of the C5 position, possibly due to inverted binding of the cytosine base in the enzyme's active site. | DNA Methyltransferases (DNMTs), S-adenosyl-L-methionine (SAM). | biorxiv.orgresearchgate.net |

| Alkylating Agents | Direct chemical modification of the N3 position of cytosine by electrophilic compounds. This often occurs on single-stranded DNA exposed during replication or transcription. | SN2 alkylating agents (e.g., methyl methanesulfonate), metabolically activated nitrosoureas. | oup.comresearchgate.net |

Biological Implications of 3-Methyl-deoxycytidine Presence in DNA

The presence of 3-meC within the DNA sequence is not a benign alteration. It disrupts the normal functioning of the cellular machinery that interacts with DNA, leading to cytotoxicity, mutagenicity, and genomic instability. oup.comnih.gov

Interference with DNA Replication Processes

The 3-meC lesion poses a significant obstacle to DNA replication. researchgate.net When a DNA polymerase encounters this damaged base on the template strand, its progression can be severely impeded. oup.comnih.gov Studies have shown that 3-meC physically blocks actively replicating forks, particularly when the lesions are present in single-stranded DNA regions. researchgate.net This stalling of the replication machinery can lead to the collapse of the replication fork and the formation of double-strand breaks, a highly toxic form of DNA damage. researchgate.net Furthermore, if the polymerase manages to bypass the lesion, it often does so in an error-prone manner, incorporating the wrong nucleotide opposite the 3-meC. This process, known as translesion synthesis, is a major source of C→T and C→A mutations. researchgate.net The inability of replicative polymerases to efficiently and accurately bypass 3-meC underscores its potent cytotoxic and mutagenic nature. nih.govresearchgate.net

Disruption of DNA Transcription Machinery

The process of transcription, where a DNA sequence is copied into RNA, is also highly sensitive to modifications of the DNA template. The presence of a 3-meC lesion can disrupt transcription. researchgate.net Much like with DNA polymerases, the bulky methyl group on the N3 position, which is involved in Watson-Crick base pairing, can physically obstruct the path of RNA polymerase. oup.comresearchgate.net This can lead to a halt in transcription, preventing the synthesis of essential RNA molecules and the proteins they code for. researchgate.netwikipedia.org While the primary epigenetic mark, 5-methylcytosine, influences transcription by affecting the binding of transcription factors, the 3-meC lesion acts as a more direct physical blockade to the transcriptional machinery. nih.govnih.gov

Compromised DNA Repair Efficiency

Cells have evolved sophisticated DNA repair pathways to deal with various forms of DNA damage. Alkylation damage, including 3-meC, is primarily repaired by the direct reversal pathway, mediated by AlkB homolog (ALKBH) enzymes, which oxidatively remove the methyl group. oup.comnih.gov However, if the repair systems are overwhelmed by a high number of lesions or are otherwise deficient, 3-meC can persist in the genome. oup.comnih.gov The persistence of this lesion is problematic because some repair pathways may struggle to correct it efficiently. While the Base Excision Repair (BER) pathway can also be involved in fixing base damages, the specific recognition and excision of 3-meC can be challenging. researchgate.netnih.gov If the damage is not repaired before the cell enters DNA replication, it can lead to the fixation of mutations, contributing to genomic instability and potentially carcinogenesis. researchgate.netconsensus.app The interplay between the formation of 3-meC and the capacity of the cell to repair it is a critical factor in determining cellular fate after exposure to alkylating agents. nih.gov

Table 2: Summary of Biological Implications of 3-Methyl-deoxycytidine (3-meC)

| Biological Process | Effect of 3-meC | Consequence | Reference |

|---|---|---|---|

| DNA Replication | Acts as a physical block to DNA polymerases. | Stalling of replication forks, potential for double-strand breaks, and high frequency of C→T and C→A mutations during translesion synthesis. | nih.govresearchgate.netresearchgate.net |

| DNA Transcription | Physically obstructs the progression of RNA polymerase. | Inhibition of gene expression by preventing the synthesis of RNA transcripts. | researchgate.netresearchgate.net |

| DNA Repair | Primarily repaired by ALKBH enzymes. If repair is inefficient or overwhelmed, the lesion persists. | Persistence of the lesion can lead to the fixation of mutations during subsequent replication, contributing to genomic instability. | oup.comnih.govconsensus.app |

Impact on DNA Stability and Potential for Double-Strand Breaks

The presence of aberrant bases like 3-methyl-deoxycytidine in the DNA strand is a form of DNA damage that can compromise genomic stability. The cellular processes required to identify and remove such lesions, while essential for maintaining fidelity, can themselves introduce transient intermediates that are vulnerable to breakage.

Research into the base excision repair (BER) pathway highlights this vulnerability. For instance, a deficiency in the BER protein DNA polymerase β (Polβ) has been shown to cause a significant increase in DNA double-strand breaks (DSBs) specifically during the process of active DNA demethylation. acs.orgnih.gov This process involves the enzymatic removal and replacement of methylated cytosines, and the generation of abasic sites as intermediates. nih.gov If the repair process is inefficient or uncoordinated, these sites can be converted into single-strand breaks, which can then escalate to more cytotoxic double-strand breaks.

Furthermore, studies using cytidine (B196190) analogs such as 5-aza-2'-deoxycytidine, which are incorporated into DNA and disrupt the normal methylation process, demonstrate a clear induction of DNA damage, including a dose-dependent increase in DNA strand breaks. nih.gov This suggests that the presence of an unconventional cytidine modification, such as 3-methyl-deoxycytidine, and its subsequent recognition and processing by cellular machinery can be a source of genomic instability, potentially leading to the formation of double-strand breaks. nih.govnih.gov

Perturbation of Global and Site-Specific DNA Methylation Patterns

The standard epigenetic landscape of DNA is primarily defined by the methylation of cytosine at the 5th carbon position (5-methylcytosine), a modification installed and maintained by a family of DNA methyltransferases (DNMTs). mdpi.comnih.govnih.govnih.gov The appearance of a methyl group at the N3 position, forming 3-methyl-deoxycytidine, represents a deviation from this canonical pattern and can perturb the established methylation landscape.

The presence of such DNA damage can lead to alterations in methylation patterns through several mechanisms:

Inhibition of Maintenance Methylation: The presence of adducts on or near CpG sites can hinder the ability of DNMT1, the maintenance methyltransferase, to recognize its hemimethylated substrate and faithfully copy the methylation pattern onto the daughter strand after replication. acs.orgnih.gov This can lead to a passive, replication-dependent loss of methylation.

Errors in Repair Synthesis: When DNA damage, including aberrant methylation, is repaired, the re-methylation of the newly synthesized DNA patch can be slow and incomplete. nih.gov This can result in a permanent, heritable loss of methylation at specific sites, altering the local epigenetic state. nih.gov

Induction by Carcinogens: Exposure to various chemical carcinogens is known to induce widespread changes in DNA methylation, including both global hypomethylation and gene-specific hypermethylation, contributing to genomic instability and altered gene expression. researchgate.net

Therefore, the formation of 3-methyl-deoxycytidine acts as a lesion that can disrupt the precise regulation of the DNA methylome, leading to epigenetic instability that is linked to various disease states. nih.govmdpi.com

Biological Roles and Dynamics of 3-Methylcytidine (B1283190) in Cellular RNAs

In stark contrast to its detrimental role in DNA, 3-methylcytidine (m3C) is a functionally important, enzymatically installed modification in various RNA molecules, most notably transfer RNAs (tRNAs).

Identification and Localization of 3-Methylcytidine in Transfer RNAs (tRNAs)

The 3-methylcytidine modification is a conserved feature of tRNAs across eukaryotes. researchgate.net Extensive research has identified its primary location at position 32 (m3C32) in the anticodon loop of specific tRNA isoacceptors. nih.govnih.govnih.gov In mammals, this modification is consistently found in cytoplasmic tRNAs for Threonine, Serine, and certain Arginine isoacceptors. nih.govbiorxiv.org Additionally, m3C has been detected in mitochondrial tRNAs (mt-tRNAs), specifically in mt-tRNA-Thr and mt-tRNA-Ser. biorxiv.org Beyond the canonical position 32, m3C has also been identified at other locations, such as position 47d in the variable loop of tRNA-Ser and tRNA-Leu, and position 20 in the D-loop of initiator tRNA-Met, suggesting diverse structural roles. nih.gov

| Location in tRNA | tRNA Type | Organism/Compartment | Reference |

|---|---|---|---|

| Position 32 (Anticodon Loop) | tRNA-Thr, tRNA-Arg | Human (Cytoplasmic) | nih.gov |

| Position 32 (Anticodon Loop) | tRNA-Ser | Human (Cytoplasmic) | nih.govnih.gov |

| Position 32 (Anticodon Loop) | tRNA-Thr, tRNA-Ser(UCN) | Human (Mitochondrial) | biorxiv.org |

| Position 47d (Variable Loop) | tRNA-Ser, tRNA-Leu | Human (Cytoplasmic) | nih.gov |

| Position 20 (D-Loop) | tRNA-Met (elongator) | Human (Cytoplasmic) | nih.gov |

Influence on tRNA Structure and Translational Fidelity

The m3C32 modification is not merely decorative; it is crucial for maintaining the precise three-dimensional structure of the tRNA anticodon loop, which is essential for accurate decoding of mRNA codons during protein synthesis. researchgate.netnih.gov The modification helps to establish a non-Watson-Crick base pair between position 32 and position 38, which stabilizes the canonical U-turn structure of the anticodon loop required for proper binding to the ribosome. nih.gov

Enzymatic Regulation: Methyltransferases and Demethylases for RNA-Associated 3-Methylcytidine

The presence of m3C in RNA is a dynamic process, regulated by specific "writer" (methyltransferase) and "eraser" (demethylase) enzymes. nih.govnih.govnih.gov

Writer Enzymes (Methyltransferases): In mammals, a family of methyltransferase-like (METTL) proteins is responsible for installing the m3C modification. oup.com

METTL2A and METTL2B: These enzymes are primarily responsible for methylating cytoplasmic tRNA-Thr and tRNA-Arg isoacceptors at position 32. nih.govoup.comnih.govuniprot.orggenecards.org

METTL6: This methyltransferase specifically targets cytoplasmic tRNA-Ser isoacceptors for m3C32 modification. nih.govnih.govnih.gov Its activity is often dependent on its interaction with the seryl-tRNA synthetase (SerRS). researchgate.netoup.combiorxiv.org

METTL8: This enzyme is localized to the mitochondria and is responsible for m3C32 formation in mitochondrial tRNA-Thr and tRNA-Ser. researchgate.netbiorxiv.org

Eraser Enzymes (Demethylases): The removal of the m3C modification is carried out by members of the AlkB homolog (ALKBH) family of dioxygenases.

ALKBH3: This enzyme has been shown to be a tRNA demethylase that can remove both m3C and m1A (1-methyladenosine) modifications. nih.govoup.com Its activity can influence tRNA stability and lead to the generation of tRNA-derived small RNAs. oup.com

ALKBH1: While primarily studied for other roles, ALKBH1 has also been identified as an eraser for m3C in mRNA and possesses tRNA binding domains, suggesting a potential role in tRNA demethylation as well. acs.orgnih.gov

This enzymatic regulation allows the cell to dynamically modulate the m3C status of its tRNA pool, potentially providing a mechanism to fine-tune translation in response to different cellular conditions. nih.gov

| Enzyme | Type | Primary Target(s) | Cellular Location | Reference |

|---|---|---|---|---|

| METTL2A/B | Writer (Methyltransferase) | tRNA-Thr, tRNA-Arg | Cytoplasm | nih.govoup.com |

| METTL6 | Writer (Methyltransferase) | tRNA-Ser | Cytoplasm | nih.govnih.gov |

| METTL8 | Writer (Methyltransferase) | mt-tRNA-Thr, mt-tRNA-Ser | Mitochondria | researchgate.netbiorxiv.org |

| ALKBH1 | Eraser (Demethylase) | mRNA, tRNA | Nucleus, Mitochondria | acs.orgnih.gov |

| ALKBH3 | Eraser (Demethylase) | tRNA, mRNA | Nucleus, Cytoplasm | nih.govoup.com |

Mechanistic Studies of Enzymatic Recognition and Repair

DNA Repair Enzymes and Their Interactions with 3-Methyl-deoxycytidine Lesions

The interaction between DNA repair enzymes and 3-Methyl-deoxycytidine lesions is a highly specific process involving recognition of the damaged base, followed by catalytic action to restore the proper DNA structure.

The AlkB family of proteins are Fe(II)/α-ketoglutarate-dependent dioxygenases that repair alkylated DNA and RNA bases through an oxidative demethylation mechanism. nih.govplos.org This process involves the hydroxylation of the methyl group, leading to the release of the dealkylated base and formaldehyde, without creating a harmful apurinic/apyrimidinic (AP) site intermediate. nih.gov

The substrate specificity varies among the different AlkB homologs:

E. coli AlkB: This bacterial enzyme efficiently repairs 1-methyladenine (B1486985) (1-meA) and 3-methylcytosine (B1195936) (3-meC) lesions. plos.org It shows a preference for single-stranded DNA (ssDNA) but can also repair lesions in double-stranded DNA (dsDNA). nih.gov It can also repair other lesions like 3-methylthymine (B189716) (3-meT) and 1-methylguanine (B1207432) (1-meG), although less efficiently. plos.orgnih.gov

Human ABH2 (hABH2): This human homolog preferentially repairs lesions in dsDNA. nih.govresearchgate.net Its substrates include 1-meA and 3-meC. researchgate.net It is also capable of demethylating 3-meT in a duplex substrate. nih.gov

Human ABH3 (hABH3): Similar to E. coli AlkB, hABH3 has a strong preference for single-stranded nucleic acids, including ssDNA and RNA. nih.govresearchgate.net It effectively repairs 1-meA and 3-meC and can also repair 3-meT. researchgate.netnih.gov

Human ABH1 (hABH1): Initially thought to be inactive, hABH1 has been identified as a functional mitochondrial AlkB homolog. nih.gov It specifically demethylates 3-meC in single-stranded DNA and RNA. nih.gov

The preference for single-stranded versus double-stranded substrates appears to be sequence-independent. nih.gov The activity of hABH2 on dsDNA is notably enhanced in the presence of magnesium. nih.gov

Table 1: Substrate Specificity of AlkB Homologs

| Enzyme | Preferred Substrate(s) | Preferred Nucleic Acid Form | Key Findings |

|---|---|---|---|

| E. coli AlkB | 1-meA, 3-meC | ssDNA > dsDNA | Efficiently repairs major cytotoxic lesions; also acts on 3-meT and 1-meG. plos.orgnih.govnih.gov |

| hABH2 | 1-meA, 3-meC, 3-meT | dsDNA | Preference for dsDNA is magnesium-dependent; repairs lesions in a duplex context. nih.govnih.gov |

| hABH3 | 1-meA, 3-meC, 3-meT | ssDNA, RNA | Strong preference for single-stranded substrates. nih.govresearchgate.netnih.gov |

| hABH1 | 3-meC | ssDNA, RNA | A mitochondrial protein that specifically repairs 3-meC. nih.gov |

The ability of AlkB homologs to recognize and act upon specific lesions is rooted in their three-dimensional structure. Crystal structures of E. coli AlkB reveal significant conformational changes within the active site upon binding to damaged DNA. plos.org These changes are crucial for correctly positioning the methylated base for catalysis. plos.org

Key features of substrate discrimination include:

DNA Recognition Lid: Divergent β-hairpin structures in hABH2 and hABH3 act as a "lid" for DNA recognition and are critical in determining their preference for dsDNA versus ssDNA, respectively. researchgate.net

Key Amino Acid Residues: Site-directed mutagenesis studies on E. coli AlkB have identified specific amino acid residues that are vital for both substrate specificity and the catalytic process itself. plos.org For instance, residue D135 in E. coli AlkB is involved in both substrate recognition and catalysis. plos.org In contrast to the direct reversal mechanism of AlkB, some enzymes like the archaeal AfAlkA utilize a base excision repair (BER) pathway to remove 3-meC. nih.govnih.gov This involves a DNA glycosylase excising the damaged base, leaving an abasic site that is subsequently processed by other enzymes. nih.gov

A fundamental mechanism employed by many DNA repair enzymes, including those that act on methylated bases, is base flipping . wikipedia.orgtmc.edu This process involves the enzyme breaking the hydrogen bonds that hold the target nucleotide in the DNA helix and rotating it by approximately 180 degrees out of the DNA stack and into the enzyme's active site. wikipedia.org This provides the necessary access for the enzyme to perform its catalytic function. nih.govnih.gov

The process can be conceptualized in two ways:

Active Mechanism: The enzyme binds to the DNA and actively facilitates the rotation of the target base. wikipedia.org

Passive Mechanism: The damaged base may spontaneously flip out of the helix, and this extra-helical state is then recognized and captured by the enzyme. wikipedia.org

Molecular dynamics simulations have shown that for damaged methyl-cytosines, the probability of the base being flipped out is similar to that of an undamaged base. nih.govnih.gov However, the accessibility of the methyl group in the flipped state allows for direct discrimination by the repair enzyme. nih.govnih.gov This suggests that base flipping is a crucial step that allows the enzyme to interrogate the base and ensure that only the correct substrate is processed. nih.gov For some enzymes, this process is energetically favorable only for the specific target base, providing a mechanism for "energetic recognition". nih.gov

Deamination Chemistry and Its Biological Relevance

Deamination, the removal of an amine group, is another chemical process relevant to the fate of methylated cytosines in the genome.

While specific studies detailing the accelerated deamination of 3-methylcytosine to 3-methyluracil (B189468) were not the primary focus of the reviewed literature, the chemical instability of modified bases is a known phenomenon. The hydrolytic deamination of 5-methylcytosine (B146107) to thymine (B56734), for example, is known to occur and contributes to C>T transition mutations, especially at methylated CpG sites. nih.gov It is plausible that 3-methylcytosine also undergoes spontaneous deamination, which would convert it to 3-methylthymine (structurally identical to 3-methyluracil in the context of DNA). This resulting 3-methylthymine is itself a DNA lesion that can be repaired by AlkB homologs, including AlkB, ABH2, and ABH3. nih.govnih.gov

The enzymatic deamination of cytosine and its methylated forms is a key process in both immunity and epigenetic regulation. The Activation-Induced Deaminase (AID)/APOBEC family of enzymes are central to this process. nih.govscienceopen.com

There has been considerable investigation into whether these enzymes can deaminate 5-methylcytosine (5mC) as part of a DNA demethylation pathway. nih.govsquarespace.com One proposed mechanism suggests that the deamination of 5mC by an AID/APOBEC enzyme would generate thymine, creating a T-G mismatch that is then recognized and repaired by the base excision repair pathway, ultimately replacing the methylated cytosine with an unmethylated one. nih.govsquarespace.com

However, the efficiency of this process is a subject of debate:

Some studies have suggested that AID can deaminate 5mC, implicating it in epigenetic reprogramming. nih.govoup.com

Conversely, other research indicates that AID and APOBEC3G have substantially lower activity on 5mC compared to their canonical substrate, cytosine. scienceopen.comsquarespace.com The steric bulk of the methyl group may hinder its fit into the active site of these enzymes. squarespace.com

In contrast, human APOBEC3A has been shown to be an efficient deaminase of 5mC, with activity comparable to its C-to-U deamination activity. scienceopen.comoup.comnih.gov

Table 2: Deaminase Activity on 5-Methylcytosine (5mC)

| Enzyme | Activity on 5mC | Biological Implication | Key Findings |

|---|---|---|---|

| AID | Low/Controversial | Proposed role in active DNA demethylation. nih.govsquarespace.com | Significantly less active on 5mC than on cytosine; steric hindrance from the methyl group is a likely factor. scienceopen.comsquarespace.com |

| APOBEC3G | Undetectable/Very Low | Innate immunity. nih.gov | Shows poor ability to deaminate 5mC. scienceopen.com |

| APOBEC3A | High | Innate immunity; potential role in DNA demethylation. scienceopen.comnih.gov | Efficiently deaminates both 5mC to thymine and cytosine to uracil. scienceopen.comoup.comnih.gov |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques for Modified Deoxynucleosides

Chromatography is a fundamental technique for separating modified deoxynucleosides from the complex mixture of molecules present in hydrolyzed DNA or other biological samples. The choice of chromatographic method is critical for achieving the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used method for the quantification of modified deoxynucleosides. nih.govle.ac.uk This technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. mdpi.com For modified deoxynucleosides, reverse-phase HPLC is most common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. oup.com

The separation of 5-methyl-2'-deoxycytidine (B118692) (an isomer of 3-m-dC) from other deoxynucleosides has been successfully achieved using narrow-bore reverse-phase HPLC with UV detection. nih.govle.ac.uk The quantification is based on the principle that molecules absorb UV light, and the amount of absorption is proportional to the concentration of the compound. Cytosine and its derivatives strongly absorb UV light in the 260–280 nm range. mdpi.com By constructing calibration lines with authentic standards, the level of the modified deoxynucleoside can be expressed as a percentage of the level of 2'-deoxycytidine (dC). nih.govle.ac.uk

Key parameters for HPLC-UV analysis of modified deoxynucleosides are summarized in the table below.

| Parameter | Example Specification | Source |

| Column | Narrow-bore reverse-phase C18 | le.ac.ukoup.com |

| Mobile Phase | Gradient of methanol in a phosphate (B84403) buffer | mdpi.comoup.com |

| Detection Wavelength | 254-280 nm | mdpi.com |

| Sample Requirement | ~10 µg of hydrolyzed DNA on-column | nih.govle.ac.uk |

| Limit of Detection (LOD) | ~0.007 nmol (for 5-MedC) | le.ac.uk |

| Limit of Quantitation (LOQ) | ~0.015 nmol (for 5-MedC) | le.ac.uk |

This table presents typical parameters for the analysis of modified deoxynucleosides, exemplified by 5-methyl-2'-deoxycytidine, which shares similar analytical characteristics with 3-Methyl-deoxycytidine.

Gas Chromatography (GC) is another powerful separation technique, but its application to the analysis of deoxynucleosides like 3-m-dC is less direct than HPLC. le.ac.uk GC is suitable for volatile and thermally stable compounds. Deoxynucleosides are polar and non-volatile, which necessitates a chemical modification step known as derivatization prior to analysis to increase their volatility. This requirement for derivatization can add complexity and potential variability to the analytical workflow. Consequently, HPLC-based methods are generally preferred for the analysis of modified deoxynucleosides. le.ac.uk

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like liquid chromatography, it provides a powerful tool for the unambiguous identification and precise quantification of trace-level compounds, including modified deoxynucleosides. acs.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. nih.gov This combination is particularly advantageous for analyzing complex biological samples. nih.govresearchgate.net After the modified deoxynucleosides are separated by the LC system, they are introduced into the mass spectrometer, ionized, and detected. The high selectivity of MS allows for the differentiation of compounds with similar chromatographic retention times but different masses, a common challenge in the analysis of DNA hydrolysates. nih.govresearchgate.net While LC-MS has been widely used, a lack of readily available internal standards for every modified nucleoside can sometimes limit quantitative accuracy. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers even greater specificity and sensitivity than single-stage LC-MS. researchgate.netnih.gov In an LC-MS/MS experiment, a specific precursor ion (e.g., the molecular ion of 3-m-dC) is selected, fragmented, and a specific product ion is monitored. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and enhances detection limits. acs.orgnih.gov

This technique is capable of detecting modified nucleosides at the femtomole level, making it suitable for quantifying rare DNA modifications from very small amounts of biological material. mdpi.com For instance, LC-MS/MS methods have been developed to quantify 5-methyl-2'-deoxycytidine and its oxidation products in genomic DNA with limits of detection in the range of 0.06 to 0.23 fmol. acs.org The high sensitivity and reproducibility of LC-MS/MS make it an invaluable tool for studying DNA methylation and damage. nih.govmdpi.com

Research Highlight: Ultrasensitive Detection of Modified Deoxynucleosides A study developing a highly sensitive LC-MS/MS method for urinary 5-methyl-2'-deoxycytidine reported a detection limit of 0.3 picograms (pg), showcasing the power of this technique for non-invasive analysis. acs.org

| Feature | LC-MS | LC-MS/MS | Source |

| Principle | Separation by LC, detection by MS | Separation by LC, precursor ion selection, fragmentation, and product ion detection | nih.govnih.gov |

| Specificity | High | Very High | nih.gov |

| Sensitivity | High | Ultra-high (fmol to amol levels) | mdpi.comacs.org |

| Quantitative Accuracy | Good, can be limited by internal standards | Excellent, especially with stable isotope-labeled internal standards | nih.govnih.gov |

| Application | Global and specific gene methylation analysis | Trace-level quantification in limited biological samples | nih.govmdpi.com |

This table compares the features of LC-MS and LC-MS/MS for the analysis of modified deoxynucleosides.

Electrospray Ionization (ESI) is a "soft" ionization technique that is commonly used as the ion source for the mass spectrometric analysis of biomolecules, including deoxynucleosides. uliege.beumich.edu ESI allows for the transfer of ions from a liquid solution into the gas phase with minimal fragmentation, which is crucial for preserving the molecular integrity of the analyte. umich.edu

In ESI-MS, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates from these droplets, desolvated ions of the analyte (e.g., protonated molecules of 3-m-dC, [M+H]⁺) are formed and directed into the mass analyzer. uliege.be The process is compatible with the mobile phases used in reverse-phase HPLC, making the coupling of LC to MS seamless. acs.org ESI can be operated in both positive and negative ion modes to obtain complementary structural information. upce.cz The efficiency of ionization can be influenced by factors such as pH and analyte concentration. nih.gov

Radiometric and Postlabeling Assays for DNA Adducts

Radiometric assays are a class of techniques that utilize radioisotopes to detect and quantify substances. In the context of DNA adducts, these methods are exceptionally sensitive. nih.govresearchgate.net One of the most prominent radiometric techniques for this purpose is the ³²P-postlabeling assay. nih.govresearchgate.netberkeley.edu

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of a wide array of DNA adducts, including etheno adducts formed from exposure to environmental pollutants and endogenous compounds. oup.comnih.govwisnerbaum.com This technique is capable of detecting adducts at frequencies as low as one adduct per 10¹⁰ nucleotides, making it suitable for analyzing samples from environmental exposures or experiments using physiological concentrations of agents. nih.govnih.govspringernature.comsemanticscholar.org The assay generally involves four key steps:

Enzymatic Digestion: The DNA sample is enzymatically hydrolyzed into its constituent deoxynucleoside 3'-monophosphates. nih.govspringernature.com

Adduct Enrichment: The modified nucleotides (adducts) are often enriched from the digest, separating them from the much more abundant normal nucleotides. nih.govspringernature.com

Radiolabeling: The adducts are radiolabeled at their 5'-hydroxyl group by transferring a ³²P-orthophosphate group from [γ-³²P]ATP. nih.govnih.gov This reaction is catalyzed by T4 polynucleotide kinase. nih.govspringernature.comoup.com

Separation and Quantification: The ³²P-labeled adducts are then separated using chromatographic techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). oup.comnih.gov Quantification is achieved by measuring the radioactive decay of ³²P. nih.govspringernature.com

A specific ³²P-postlabeling method has been developed for the simultaneous detection of exocyclic adducts, including 1,N²-ethenodeoxyguanosine (EdG). oup.com This method utilizes HPLC for both adduct enrichment before labeling and for identification and quantification after labeling. oup.com Research has demonstrated the method's high sensitivity, with the ability to detect as little as 0.2 fmol of an adduct. oup.com The efficiency of the labeling and the recovery of adducts can, however, be influenced by the quantity of the adduct present. oup.com

| Adduct Level (fmol) | Equivalent Adducts in 10⁸ Nucleotides | Recovery Rate Range (%) | Labeling Efficiency at 1 fmol Level (%) | Labeling Efficiency at 100 fmol Level (%) |

|---|---|---|---|---|

| 25 | 5 | 30 - 90 | 74 - 96 | 49 - 60 |

| 75 | 15 | 21 - 55 |

Enzymatic Hydrolysis Protocols for DNA and RNA Digests Prior to Analysis

Prior to the analysis of DNA or RNA for modified nucleosides by techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), the nucleic acids must be broken down into their individual nucleoside components. nih.govresearchgate.net Enzymatic hydrolysis is the most common method for achieving this, as it is gentle and avoids the degradation of sensitive adducts that can occur with acid hydrolysis. nih.govacs.org

The process typically involves a cocktail of enzymes to ensure complete digestion. nih.govnih.gov For DNA, this often includes endonucleases, phosphodiesterases (like snake venom phosphodiesterase), and alkaline phosphatases. umich.edu Snake venom phosphodiesterase cleaves the bonds between nucleotides, yielding nucleotide 5'-monophosphates, while bacterial alkaline phosphatase removes the phosphate group to yield the final nucleoside monomers. umich.edu For RNA, enzymes such as RNase A and RNase T1 are also included. rsc.org

Conventional enzymatic digestion protocols can be time-consuming, often requiring incubation periods of 6 to 17 hours to ensure complete hydrolysis. nih.govresearchgate.net To address this limitation, accelerated methods have been developed. Microwave-assisted enzymatic hydrolysis, for example, can significantly shorten the digestion time. nih.govresearchgate.net Studies have shown that efficient DNA digestion, with a yield of over 90%, can be achieved in just 30 minutes using this technique, a substantial improvement over conventional overnight methods. nih.govresearchgate.net Optimized enzyme mixtures are also commercially available that can digest DNA and RNA to single nucleosides in as little as one hour. researchgate.net These rapid protocols facilitate higher throughput in biological and clinical research. nih.gov

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Digestion Time | 6 - 17 hours | 30 minutes |

| Hydrolysis Yield | Considered complete (baseline) | ≥ 90% |

| Throughput | Low | High |

| Primary Application | Standard DNA adduct analysis | High-throughput DNA analysis for biological and clinical research |

Computational and Theoretical Investigations of 3 Methyl Deoxycytidine

Quantum Mechanical Studies of Methylation Reaction Mechanisms

Quantum mechanical (QM) methods are essential for elucidating the intricate details of chemical reactions, such as the transfer of a methyl group to a nucleoside. These studies can map out reaction pathways, identify transition states, and calculate energy barriers, providing a fundamental understanding of the enzymatic process.

Density Functional Theory (DFT) has become a powerful tool for modeling the activity of methyltransferase enzymes. By focusing on the quantum mechanical properties of the enzyme's active site, researchers can simulate the methylation reaction with a high degree of accuracy.

A representative approach for this type of investigation involves creating a QM cluster model of the enzyme's active site containing the substrate (e.g., deoxycytidine), the methyl donor (typically S-adenosylmethionine or SAM), and key amino acid residues. Calculations are often performed using a hybrid functional, such as B3LYP, with a basis set like 6-31G(d) for geometry optimizations and a more extensive basis set like 6-311+G(2df,2pd) for single-point energy calculations. To account for the nonpolar environment of the active site, an implicit solvent model like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) may be employed. nih.gov

| Parameter | Description | Representative Value |

| Methodology | Quantum Mechanics (QM) Cluster Model | IEFPCM-B3LYP-GD3BJ/6-311+G(2df,2pd) // IEFPCM-B3LYP/6-31G(d) nih.gov |

| System Components | Substrate, S-adenosylmethionine (SAM), Key Active-Site Residues | e.g., Cysteine residues in the active site nih.gov |

| Calculated Gibbs Activation Energy (ΔG‡) | The energy barrier for the methyl transfer reaction. | 107.4 kJ mol⁻¹ nih.gov |

| Calculated Gibbs Reaction Energy (ΔG_rxn) | The overall energy change of the methylation process. | -38.1 kJ mol⁻¹ nih.gov |

| Key Observables | Interatomic distances (e.g., C-S, C-Substrate), Mulliken atomic charges. | Transfer confirmed by changing bond lengths and substrate oxidation state. nih.gov |

Computational Analysis of Deamination Pathways and Energetics

Computational methods are also applied to study the deamination of modified cytosines, a process with significant biological implications, including its role in innate immunity and cancer. Molecular modeling and simulations can reveal the structural basis for the substrate specificity of deaminases, such as the APOBEC3 family of enzymes. nih.gov

Studies combining molecular modeling and dynamic simulations have shown that both the DNA substrate's conformation and its nucleotide sequence are interdependent factors that determine specificity. For example, the APOBEC3A (A3A) enzyme can accommodate different DNA sequence motifs if the single-stranded DNA (ssDNA) substrate adopts different conformations (e.g., a U-shape vs. a more linear L-shape). These conformations are stabilized by sequence-specific interactions with highly variable regions of the enzyme, particularly active site loops 1 and 7. nih.gov Swapping these loops between different enzymes has been shown experimentally to alter substrate specificity, a finding that is rationalized by computational models. nih.gov By analyzing the interactions, such as hydrogen bonds and stacking interactions between the enzyme and the DNA, these computational models can explain why an enzyme prefers a specific nucleotide at a certain position relative to the target cytidine (B196190). nih.gov

Molecular Dynamics Simulations of Nucleic Acid Structures Containing 3-Methyl-deoxycytidine

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of macromolecules like DNA over time. These simulations are invaluable for understanding how modifications like methylation affect the structure, flexibility, and interactions of nucleic acids. nih.govnih.gov

MD simulations of epigenetically modified DNA have demonstrated that methylation changes the molecule's dynamical landscape. nih.gov Specifically, the presence of a methyl group on cytosine can alter local DNA structural parameters such as the twist, roll, and tilt angles at the modification site. These structural variations are dependent on the surrounding DNA sequence and can provide a mechanism for specific recognition by proteins. nih.gov For example, simulations have shown that methylation can lead to local unwinding of the DNA helix, an effect that depends on the relative position of the methyl group in the major groove. nih.gov

These simulations are typically performed using specialized force fields, such as the AMBER parmbsc0 force field, which has been refined for nucleic acids. nih.govresearchgate.net The DNA is placed in a simulation box filled with explicit water molecules and counter-ions to mimic physiological conditions, and the long-range electrostatic interactions are handled with methods like the Particle-Mesh Ewald (PME) summation. nih.govwesleyan.edu Simulations spanning from nanoseconds to microseconds allow researchers to sample the conformational space of the DNA and identify significant structural trends. nih.gov

| Parameter | Description | Typical Implementation |

| Simulation Package | Software used to run the MD simulation. | GROMACS, AMBER nih.govwesleyan.edu |

| Force Field | A set of parameters describing the potential energy of the system. | AMBER parmbsc0 (improved for nucleic acids) nih.gov |

| Solvent Model | Representation of the aqueous environment. | Explicit water models (e.g., TIP3P) with counter-ions (e.g., Na⁺, K⁺, Mg²⁺) nih.govwesleyan.edu |

| Electrostatics | Method for calculating long-range electrostatic forces. | Particle-Mesh Ewald (PME) nih.govwesleyan.edu |

| Simulation Time | Duration of the simulation to sample molecular motions. | Nanoseconds to Microseconds nih.gov |

| Key Findings | Impact of methylation on DNA structure. | Changes in local parameters (twist, roll, tilt); sequence-dependent effects on conformation. nih.gov |

Theoretical Characterization of Excited State Dynamics of Modified Nucleosides

The interaction of UV light with DNA can lead to photochemical reactions and potential damage. Theoretical methods are crucial for characterizing the excited state dynamics of nucleosides and understanding how modifications like methylation alter their photophysics. nih.govacs.org

Combining femtosecond spectroscopy with high-level quantum mechanical calculations (e.g., CASPT2/MM) provides a detailed picture of the relaxation pathways of photoexcited nucleosides. acs.orgacs.org For canonical 2′-deoxycytidine, ultrafast internal conversion brings the molecule back to the ground state on a sub-picosecond timescale. However, methylation at the C5 position, as in 5-methyl-2′-deoxycytidine, significantly slows this process. acs.org Theoretical calculations reveal that the methyl group increases the energy barrier to reach the conical intersection with the ground state, which is the primary pathway for non-radiative decay. This leads to a longer excited-state lifetime (e.g., ~4 ps for the methylated derivative vs. <1 ps for the unmodified nucleoside). acs.org The presence of the methyl group on the pyrimidine (B1678525) ring leads to a 6-fold lengthening of the excited state lifetime compared to the canonical base. nih.gov These computational findings rationalize the experimental observation of increased fluorescence lifetimes and quantum yields for modified cytidines. nih.gov

Prediction of Enzyme-Substrate Interactions and Specificity

Predicting which enzymes will act on which substrates is a major challenge in biology. Computational approaches, ranging from simulation-based methods to machine learning, are being developed to address this. nih.govmdpi.com

As discussed previously, MD simulations and molecular modeling can provide a structural basis for the specificity of enzymes like cytidine deaminases by analyzing the detailed interactions in the active site. nih.gov These methods can explain why an enzyme prefers a certain nucleotide sequence and can guide protein engineering efforts to alter that specificity. nih.gov

In recent years, artificial intelligence and machine learning have emerged as powerful complementary approaches. mdpi.com Algorithms such as neural networks and support vector machines can be trained on large datasets of known enzyme-substrate pairs to learn the complex relationships between their respective features. mdpi.com For example, protein language models can take an enzyme's amino acid sequence as input and predict the structural class of its substrate (e.g., small molecule vs. polymer like DNA/RNA). biorxiv.org These methods can rapidly screen vast numbers of potential enzyme-substrate pairs, significantly reducing the time and cost compared to experimental or purely simulation-based approaches. mdpi.comresearchgate.net Such predictive tools are critical for annotating the function of orphan enzymes and for designing novel biosynthetic pathways. mdpi.combiorxiv.org

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting and quantifying 3-Methyl-deoxycytidine in genomic DNA?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high-sensitivity detection, coupled with enzymatic digestion to isolate nucleosides. For validation, employ synthetic 3-Methyl-deoxycytidine standards and compare retention times/fragmentation patterns. Include controls such as unmethylated DNA and spike-in recovery experiments to account for technical variability .

Q. How can researchers synthesize 3-Methyl-deoxycytidine for in vitro studies?

- Methodological Answer : Enzymatic methylation using recombinant DNA methyltransferases (e.g., M.SssI or bacterial homologs) under optimized buffer conditions (e.g., SAM as a methyl donor). Post-reaction, purify the product via reverse-phase HPLC and validate using NMR for structural confirmation. Kinetic assays can assess methylation efficiency .

Q. What are the structural implications of 3-Methyl-deoxycytidine incorporation in DNA duplexes?

- Methodological Answer : Use X-ray crystallography or nuclear magnetic resonance (NMR) to resolve base-pairing dynamics. Compare thermal stability via melting temperature () assays with unmodified DNA. Molecular dynamics simulations can further predict steric effects on helix geometry .

Advanced Research Questions

Q. How does 3-Methyl-deoxycytidine influence DNA-protein interactions in epigenetic regulation?

- Methodological Answer : Employ electrophoretic mobility shift assays (EMSA) or chromatin immunoprecipitation sequencing (ChIP-seq) to study binding affinities of methyl-binding proteins (e.g., MBD proteins). Use knock-out cell lines (e.g., CRISPR/Cas9) to isolate the role of 3-Methyl-deoxycytidine in transcriptional silencing .

Q. What experimental designs can resolve contradictions in reported enzymatic activity toward 3-Methyl-deoxycytidine?

- Methodological Answer : Perform comparative kinetic studies across cell types (e.g., embryonic vs. somatic) under standardized conditions (pH, cofactors). Use RNAi-mediated depletion of candidate enzymes (e.g., TET homologs) to assess functional redundancy. Meta-analyze publicly available datasets to identify context-dependent variability .

Q. How can researchers investigate the role of 3-Methyl-deoxycytidine in active DNA demethylation pathways?

- Methodological Answer : Combine isotope tracing (e.g., -labeled methyl groups) with oxidative bisulfite sequencing to track methylation turnover. Co-culture assays with TET-overexpressing cells can quantify hydroxymethylation or further oxidation products. Validate using in vitro reconstitution systems with purified enzymes .

Methodological Considerations for Data Rigor

- Reproducibility : Document batch effects (e.g., reagent lots) and include biological/technical replicates. Share raw data and analysis pipelines via repositories like GEO or Zenodo .

- Ethical Compliance : Declare conflicts of interest and adhere to data retention policies (e.g., 5–10 years for analyzed datasets) .

- Contradiction Analysis : Use triangulation (e.g., orthogonal assays like Western blot + qPCR) to validate findings. Apply mixed-effects models to account for inter-study heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.